![molecular formula C11H11NO6 B6618682 3-methyloxetan-3-yl 4-nitrophenyl carbonate CAS No. 1453272-56-4](/img/structure/B6618682.png)
3-methyloxetan-3-yl 4-nitrophenyl carbonate
Overview
Description
“3-methyloxetan-3-yl 4-nitrophenyl carbonate” is a chemical compound with the molecular formula C11H11NO6 . It has a molecular weight of 253.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyloxetan-3-yl 4-nitrophenyl carbonate” are not fully detailed in the search results. It is known that it should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
- Star-Shaped Copolymers : 3-Methyl-3-oxetanemethanol has been employed in the preparation of star-shaped copolymers. These copolymers consist of a hyperbranched poly(3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms. Such structures find applications in drug delivery, nanomaterials, and self-assembling systems .
- Functional Poly(ε-Caprolactone) : By incorporating 3-methyl-3-oxetanemethanol, researchers have synthesized functional poly(ε-caprolactone). This polymer contains pendant pyridyl disulfide groups, which can be useful for controlled drug release or responsive materials .
- Octahydroindole Alkaloids : 3-Methyl-3-oxetanemethanol serves as a building block for the synthesis of octahydroindole alkaloids. These alkaloids exhibit diverse biological activities and are of interest in drug discovery .
- γ-Butenolides : The compound is also utilized in the synthesis of γ-butenolides. These compounds have applications in natural product chemistry and may possess bioactive properties .
- Cyclic Carbonate Monomers : Researchers have used 3-methyl-3-oxetanemethanol as a precursor for cyclic carbonate monomers. These monomers can participate in ring-opening polymerization reactions, leading to sustainable and functional polymers .
- Pyridyl Disulfide Groups : The presence of pyridyl disulfide groups in the functional poly(ε-caprolactone) allows for bioconjugation. Researchers can attach biomolecules (e.g., proteins, peptides) to these groups, enabling targeted drug delivery or bioimaging .
- Diverse Chemical Space : The synthesis of octahydroindole alkaloids and γ-butenolides using 3-methyl-3-oxetanemethanol contributes to the exploration of novel chemical space. These derivatives may have unique biological activities or serve as lead compounds for drug development .
Polymer Chemistry and Materials Science
Organic Synthesis and Medicinal Chemistry
Green Chemistry and Sustainable Processes
Chemical Biology and Bioconjugation
Natural Product Derivatives
Analytical Chemistry and Characterization
properties
IUPAC Name |
(3-methyloxetan-3-yl) (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-11(6-16-7-11)18-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKWRFJBQOEVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxetan-3-yl 4-nitrophenyl carbonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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